molecular formula C9H5F2N3O B1467599 1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1531992-54-7

1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1467599
CAS RN: 1531992-54-7
M. Wt: 209.15 g/mol
InChI Key: MKRVONAZYHZQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a difluorophenyl group, which is a phenyl ring with two fluorine substitutions .


Synthesis Analysis

While specific synthesis methods for “1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” were not found, related compounds such as “2-(3,4-difluorophenyl)cyclopropanamine” have been synthesized through various reactions . For instance, the reaction of ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate with hydrazine hydrate has been reported .

Scientific Research Applications

Structural, Redox, and Magnetic Properties Research

The compound “1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” could be used in the study of structural, redox, and magnetic properties of Blatter radicals . The difluorophenyl substituents can affect these properties, which could be crucial in various fields such as material science and catalysis .

Synthesis of Complex Molecules

This compound could be used in the synthesis of more complex organic compounds. The presence of the difluorophenyl group and the triazole ring could provide unique reactivity that might be beneficial in the synthesis of complex molecules.

Development of New Drugs

The compound could potentially be used in the development of new drugs. Its unique structure could interact with biological targets in a specific way, leading to the discovery of new therapeutic agents.

Study of Free Radicals in Catalysis, Organic Synthesis, and Material Science

The compound could be used in the study of free radicals in various fields such as catalysis, organic synthesis, and material science . The difluorophenyl group and the triazole ring could provide unique properties that might be beneficial in these studies .

Research in Chemical Kinetics and Combustion

The compound could be used in the study of chemical kinetics and combustion . The presence of the difluorophenyl group and the triazole ring could affect the reaction rates and combustion properties .

Research in Organic Chemistry

The compound could be used in various research applications in organic chemistry. Its unique structure could provide interesting reactivity that might be beneficial in organic synthesis.

Future Directions

While specific future directions for “1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” were not found, related compounds such as “(Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one” have been synthesized and shown synergistic anti-inflammatory, antiproliferative and antibacterial activities .

properties

IUPAC Name

1-(3,4-difluorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRVONAZYHZQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.